2-Ethyl-4,6-dihydroxypyrimidine

Description

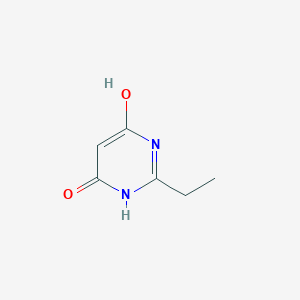

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXPKEZRCKCOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334473 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-98-6 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine

This technical guide provides a comprehensive overview of 2-Ethyl-4,6-dihydroxypyrimidine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. The document covers its chemical and physical properties, synthesis protocols, and potential for biological activity, based on available scientific literature.

Chemical Identity and Properties

This compound, also known by its tautomeric name 2-ethyl-6-hydroxypyrimidin-4(3H)-one, is a derivative of the pyrimidine core structure.[1] The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[3][4] The presence of an ethyl group at the 2-position and hydroxyl groups at the 4- and 6-positions influences its physicochemical properties and reactivity.

Like other hydroxypyrimidines, this compound exists in tautomeric forms, primarily as an equilibrium between the dihydroxy and the keto-enol (hydroxypyrimidinone) forms. This tautomerism is crucial as it affects hydrogen bonding capabilities, solubility, and interactions with biological targets.

Table 1: Physicochemical Properties of this compound and the Parent Compound

| Property | This compound | 4,6-Dihydroxypyrimidine (Parent Compound) |

| CAS Number | 3709-98-6 | 1193-24-4[5][6] |

| Molecular Formula | C₆H₈N₂O₂[1] | C₄H₄N₂O₂[5][7] |

| Molecular Weight | 140.14 g/mol [1] | 112.09 g/mol [5][7] |

| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1] | Pyrimidine-4,6-diol[6] |

| Melting Point | Data not available | >300 °C[6][7][8] |

| Boiling Point | Data not available | 358.5 °C (at 760 mmHg)[7] |

| Water Solubility | Data not available | 2.5 g/L (20 °C)[8] |

| LogP (Computed) | -0.4[1] | -2.8 (at 25 °C)[8] |

| pKa (Predicted) | Data not available | 5.70 ± 0.10[8] |

Note: Experimental data for this compound is limited. Data for the parent compound, 4,6-dihydroxypyrimidine, is provided for reference. Computed values are from PubChem.

Synthesis of this compound

The most common and direct method for synthesizing 2-substituted-4,6-dihydroxypyrimidines is the condensation of a 1,3-dicarbonyl compound, such as a malonic ester, with an appropriate amidine.[9] For the title compound, this involves the reaction of diethyl malonate with ethylamidine.

References

- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. benchchem.com [benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 7. tdchem.com [tdchem.com]

- 8. chembk.com [chembk.com]

- 9. bu.edu.eg [bu.edu.eg]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine

This technical guide provides a comprehensive overview of the molecular formula, weight, and other physicochemical properties of this compound. It also outlines a generalized synthetic approach and discusses potential biological activities based on structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Molecular Information

This compound is a pyrimidine derivative with the molecular formula C6H8N2O2 .[1] Its molecular weight is 140.14 g/mol .[1] The compound is also known by other names, including 2-ethyl-4-hydroxy-1H-pyrimidin-6-one, reflecting its tautomeric nature.

Physicochemical Data

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.

| Property | Value | Reference |

| Molecular Formula | C6H8N2O2 | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one | [1] |

| CAS Number | 3709-98-6 | [1] |

| Canonical SMILES | CCC1=NC(=CC(=O)N1)O | [1] |

| InChI Key | CBXPKEZRCKCOID-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 61.7 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 218 | [1] |

| XLogP3-AA | -0.4 | [1] |

Synthesis and Experimental Protocols

Generalized Synthesis Protocol for 4,6-Dihydroxypyrimidine Derivatives:

-

Reaction: The core of the synthesis is a cyclocondensation reaction. A dialkyl malonate is reacted with formamide in the presence of an alkali metal alkoxide, such as sodium methoxide or sodium ethoxide.[2][3]

-

Reagents and Solvents:

-

Procedure:

-

The alkali metal alkoxide is typically prepared in situ or used as a commercially available solution in the corresponding alcohol.

-

Formamide and the dialkyl malonate are added to the alkoxide solution. The order and rate of addition can be critical for optimizing the yield and purity of the product.[2][3]

-

The reaction mixture is heated, often to reflux, for a period of time to drive the condensation and cyclization.

-

Upon completion, the reaction mixture is cooled, and the product is typically precipitated by acidification.

-

The crude product can then be purified by recrystallization.

-

Disclaimer: This is a generalized protocol for the synthesis of 4,6-dihydroxypyrimidine derivatives. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

Potential Biological Activity

Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, the following are potential areas of investigation for this compound:

-

Urease Inhibition: Several pyrimidine derivatives, including dihydropyrimidine-2-thiones and spiro-pyrimidinones, have demonstrated potent urease inhibitory activity.[4][5][6] Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori. The structural features of this compound make it a candidate for investigation as a potential urease inhibitor.

-

Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. A number of pyrimidine-based compounds have been identified as inhibitors of NO production.[7][8][9] Therefore, this compound could be explored for its anti-inflammatory potential via the inhibition of NO synthesis.

It is important to note that these are potential activities based on the broader class of pyrimidine derivatives, and dedicated experimental studies are required to confirm any biological effects of this compound.

Visualizations

To illustrate a potential synthetic route, the following diagram outlines a generalized workflow for the synthesis of 4,6-dihydroxypyrimidine derivatives.

Caption: Generalized workflow for the synthesis of 4,6-dihydroxypyrimidine derivatives.

References

- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-4,6-dihydroxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Pinner-type condensation reaction, which involves the cyclization of diethyl malonate with propionamidine hydrochloride in the presence of a strong base. This document outlines the core chemical principles, a detailed experimental protocol derived from analogous and well-established pyrimidine syntheses, and presents relevant quantitative data. The guide is intended to serve as a practical resource for researchers in organic synthesis and pharmaceutical development.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases and a wide array of pharmacologically active compounds. The 4,6-dihydroxypyrimidine scaffold, in particular, is a versatile intermediate for the synthesis of more complex molecules, including fungicides and other agrochemicals. The introduction of an ethyl group at the 2-position modifies the electronic and steric properties of the pyrimidine ring, offering a vector for tuning biological activity and molecular interactions.

The most direct and widely employed method for constructing the 2-substituted-4,6-dihydroxypyrimidine core is the cyclocondensation reaction between a malonic ester and an appropriate amidine. This guide focuses on the synthesis of this compound (CAS: 3709-98-6) from diethyl malonate and propionamidine hydrochloride, facilitated by a strong alkoxide base such as sodium ethoxide.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed nucleophilic addition-elimination reaction. The mechanism can be summarized in the following key steps:

-

Deprotonation: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The propionamidine hydrochloride is neutralized by the base to form free propionamidine. The diethyl malonate enolate then acts as a nucleophile, attacking one of the electrophilic imine carbons of propionamidine.

-

Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the amidine attacks one of the ester carbonyl carbons.

-

Elimination: The reaction cascade proceeds with the elimination of two molecules of ethanol, leading to the formation of the stable, aromatic pyrimidine ring.

-

Acidification: The resulting pyrimidine is typically formed as its sodium salt. A final acidification step is required to protonate the hydroxyl groups and precipitate the final product.

The overall reaction is illustrated below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from well-established syntheses of analogous 4,6-dihydroxypyrimidine derivatives, particularly the condensation of malonic esters with amidines or isoureas.[1][2] Researchers should perform their own risk assessment and optimization.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| Diethyl Malonate | 160.17 | 105-53-3 | Reagent grade, anhydrous |

| Propionamidine HCl | 108.56 | 17355-68-3 | --- |

| Sodium Metal | 22.99 | 7440-23-5 | Stored under mineral oil |

| Ethanol | 46.07 | 64-17-5 | Absolute, anhydrous |

| Diethyl Ether | 74.12 | 60-29-7 | Anhydrous |

| Hydrochloric Acid | 36.46 | 7647-01-0 | Concentrated |

| Water | 18.02 | 7732-18-5 | Deionized |

Equipment

-

Three-necked round-bottom flask (e.g., 500 mL)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Reaction Procedure

The synthesis can be visualized as a two-stage process: the condensation reaction followed by product workup and isolation.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Method:

-

Preparation of Sodium Ethoxide: In a dry 500 mL three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add 250 mL of absolute ethanol. Carefully add sodium metal (e.g., 0.21 mol) in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and control the rate of addition to maintain a gentle reflux. Continue stirring until all the sodium has dissolved.

-

Amidine Addition: To the freshly prepared sodium ethoxide solution, add propionamidine hydrochloride (e.g., 0.10 mol) in one portion. Stir the mixture for 15-20 minutes. A precipitate of sodium chloride will form.

-

Malonate Addition: Add diethyl malonate (e.g., 0.10 mol) dropwise to the stirred suspension over 30 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting solid residue in a minimum amount of cold water (e.g., 150-200 mL). Filter the solution to remove any insoluble impurities.

-

Acidification and Precipitation: Cool the clear filtrate in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A white or off-white precipitate of this compound will form.

-

Isolation and Drying: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with small portions of cold deionized water and then cold ethanol or diethyl ether to remove residual salts and impurities. Dry the product under vacuum at 50-60°C to a constant weight.

Quantitative Data and Characterization

While a specific citable yield for this exact reaction is not available, yields for analogous pyrimidine syntheses from malonic esters typically range from 60% to 85%, depending on the purity of reagents and reaction conditions.[1][2]

| Parameter | Expected Value / Data |

| Chemical Formula | C₆H₈N₂O₂ |

| Molar Mass | 140.14 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) (Typical for dihydroxypyrimidines) |

| Theoretical Yield | Based on 0.10 mol limiting reagent: 14.01 g |

| Solubility | Sparingly soluble in cold water and common organic solvents; soluble in aqueous base. |

| ¹H NMR (DMSO-d₆) | Predicted: δ ~11.0-12.0 (br s, 2H, NH), ~5.0 (s, 1H, C5-H), ~2.5 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | Predicted: δ ~165 (C4/C6), ~160 (C2), ~85 (C5), ~25 (CH₂), ~12 (CH₃) |

Safety and Handling

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere or mineral oil. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood.

-

Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.

-

Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is done using spark-proof equipment (e.g., heating mantle, steam bath) and in a well-ventilated area.

Conclusion

The synthesis of this compound via the cyclocondensation of diethyl malonate and propionamidine is a robust and efficient method for accessing this valuable heterocyclic scaffold. The procedure, adapted from established methods for similar compounds, utilizes readily available starting materials and standard laboratory techniques. This guide provides a foundational protocol that can be optimized to achieve high yields and purity, facilitating further research and development in medicinal and materials chemistry.

References

An In-Depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-4,6-dihydroxypyrimidine, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential biological activities, supported by experimental data and protocols.

Chemical Identity and Nomenclature

IUPAC Name: 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1]

Synonyms:

-

2-Ethyl-4,6-pyrimidinediol

-

2-ethyl-6-hydroxypyrimidin-4(3H)-one

-

4,6-dihydroxy-2-ethylpyrimidine

-

2-Ethyl-pyrimidine-4,6-diol

-

2-Ethyl-6-hydroxypyrimidin-4(1H)-one

-

4(1H)-Pyrimidinone, 2-ethyl-6-hydroxy- (9CI)[1]

CAS Number: 3709-98-6[1]

Molecular Structure:

References

Physical and chemical properties of 2-Ethyl-4,6-dihydroxypyrimidine

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document collates available data on the compound's structure, physical characteristics, chemical reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are also presented. Furthermore, potential biological activities are discussed based on the known pharmacology of related pyrimidine derivatives.

Chemical Structure and Tautomerism

This compound (CAS No: 3709-98-6) is a substituted pyrimidine with the molecular formula C₆H₈N₂O₂.[1] A key feature of this molecule is its existence in several tautomeric forms. The dihydroxy form can exist in equilibrium with its keto-enol isomers, primarily 2-ethyl-6-hydroxypyrimidin-4(3H)-one.[1][2] This tautomerism is crucial as it influences the compound's physicochemical properties, reactivity, and its potential interactions with biological targets.

Caption: Tautomeric forms of this compound.

Physical and Chemical Properties

Quantitative data for this compound is limited in publicly available literature. The data presented below is a combination of computed values and experimental data for the closely related parent compound, 4,6-dihydroxypyrimidine.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one | [1] |

| CAS Number | 3709-98-6 | [1] |

| Melting Point | >300 °C (for 4,6-dihydroxypyrimidine) | [3][4][5] |

| Boiling Point | 358.5 °C at 760 mmHg (for 4,6-dihydroxypyrimidine) | [6][7] |

| Water Solubility | 2.5 g/L at 20 °C (for 4,6-dihydroxypyrimidine) | [3][8] |

| XLogP3 | -0.4 | [1] |

| pKa | Two protonation stages observed in strong acidic media. | [2][9] |

Studies on the basicity of 4,6-dihydroxypyrimidine derivatives have shown that alkyl substituents at the 2-position increase the basicity of the compound.[2][9] In a strong acidic medium (0.1–99.5% H₂SO₄), 6-hydroxy-2-ethylpyrimidine-4(3H)-one exhibits two protonation stages.[2][9]

Spectroscopic Data

Table 2: Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton at the 5-position, and broad signals for the N-H and O-H protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, and distinct signals for the pyrimidine ring carbons, including those bearing the hydroxyl/oxo groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=C and C=N stretching of the pyrimidine ring. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight (140.14 g/mol ). |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted-4,6-dihydroxypyrimidines involves the condensation of a malonic ester with an appropriate amidine or isourea derivative. The following is a representative protocol adapted from procedures for similar compounds.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol:

-

Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous methanol under an inert atmosphere.

-

Reaction: To the cooled sodium methoxide solution, add O-ethylisourea hydrochloride. Then, add diethyl malonate dropwise while maintaining the temperature between 0 °C and 30 °C.

-

Work-up: After the reaction is complete (monitored by TLC), acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or electron impact (EI) on a mass spectrometer.

Potential Biological Activity and Applications

While specific biological activities of this compound are not extensively documented, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[10] Derivatives of dihydropyrimidines have shown a wide range of pharmacological effects.[10][11]

Caption: Potential areas of biological investigation for this compound.

-

Antimicrobial and Antifungal Activity: Many pyrimidine derivatives exhibit potent activity against various bacterial and fungal strains.[10][12]

-

Anticancer Activity: The pyrimidine ring is a core structure in many anticancer drugs, such as 5-fluorouracil.[10]

-

Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[10]

-

Antiviral Properties: The pyrimidine core is central to several antiviral nucleoside analogs.[12]

Given these precedents, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

Conclusion

This compound is a heterocyclic compound with interesting chemical features, most notably its tautomeric nature. While specific experimental data on its physical properties are sparse, its chemical behavior and spectroscopic characteristics can be inferred from related compounds. The synthetic routes are accessible, making it a viable scaffold for further chemical exploration and drug discovery efforts. Future research should focus on obtaining precise experimental data for its physical properties and systematically evaluating its biological activities.

References

- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 5. 4,6-Dihydroxypyrimidine | CAS#:1193-24-4 | Chemsrc [chemsrc.com]

- 6. 4,6-Dihydroxypyrimidine_Tiande Chemical [tdchem.com]

- 7. 4,6-Dihydroxypyrimidine_Weifang Binhai Petro-Chem Co., Ltd. [binhaishihua.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Tautomeric Forms of 2-Ethyl-4,6-dihydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2-Ethyl-4,6-dihydroxypyrimidine, a molecule of interest in medicinal chemistry and drug development. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is critical in understanding the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. This document details the potential tautomers of this compound, summarizes key quantitative data from related compounds, provides detailed experimental protocols for their characterization, and visualizes the tautomeric relationships and analytical workflows.

Introduction to Tautomerism in 4,6-Dihydroxypyrimidines

4,6-Dihydroxypyrimidine and its derivatives, including the 2-ethyl substituted variant, can exist in several tautomeric forms due to the presence of labile protons and multiple proton acceptor/donor sites within the molecule. The principal forms of tautomerism are keto-enol and lactam-lactim. The equilibrium between these tautomers is influenced by various factors such as the solvent, temperature, pH, and the nature of substituents on the pyrimidine ring.

The predominant tautomeric forms of this compound are the diketo, keto-enol, and dienol forms. The relative stability of these forms is a crucial determinant of the molecule's properties. Computational studies on related 4-hydroxypyrimidine systems suggest that the keto forms are generally more stable than the enol forms, a trend that is common for many heterocyclic systems.

Tautomeric Forms of this compound

The potential tautomeric forms of this compound are depicted below. These include the dihydroxy (enol-enol), hydroxy-keto (enol-keto), and di-keto forms.

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethyl-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethyl-4,6-dihydroxypyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted data based on established spectroscopic principles and data from structurally analogous molecules. Detailed experimental protocols for acquiring such data are also provided to serve as a practical resource for researchers.

Chemical Structure and Properties

This compound (also known as 2-ethyl-6-hydroxypyrimidin-4(3H)-one) is a heterocyclic organic compound. It exists in tautomeric forms, with the keto-enol form being predominant. The structural and physical properties are crucial for interpreting its spectroscopic data.

Chemical Formula: C6H8N2O2[1]

Molecular Weight: 140.14 g/mol [1]

IUPAC Name: 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1]

CAS Number: 3709-98-6[1]

Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. These predictions are based on the analysis of substituent effects and correlation with data for structurally similar pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | N-H (ring) |

| ~10.0 - 11.0 | Broad Singlet | 1H | O-H (enol) |

| ~5.1 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~2.5 | Quartet | 2H | -CH₂-CH₃ |

| ~1.1 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4, C-6 |

| ~155 | C-2 |

| ~90 | C-5 |

| ~28 | -CH₂-CH₃ |

| ~12 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Strong | O-H and N-H stretching |

| ~2970 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (amide) |

| ~1600 | Medium | C=C and C=N stretching (ring) |

| ~1450 | Medium | C-H bending (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z 140.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 112 | Medium | [M - C₂H₄]⁺ |

| 111 | Medium | [M - C₂H₅]⁺ |

| 84 | Medium | Fragmentation of the pyrimidine ring |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.

Synthesis of this compound

A General Synthetic Workflow is visualized below:

Caption: General synthetic pathway for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024) may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum. Co-adding 16 to 32 scans is typical to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (around 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Spectrum Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] While specific biological data for this compound is not widely reported, its structural similarity to other biologically active pyrimidines suggests it could be a scaffold for the development of novel therapeutic agents.[2][3]

Many pyrimidine derivatives exert their effects by interacting with key cellular signaling pathways. For instance, some are known to be kinase inhibitors. A generalized kinase signaling pathway that could potentially be modulated by a pyrimidine derivative is depicted below.

Caption: A generalized MAPK/ERK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data and detailed experimental protocols offer a valuable resource for researchers working on the synthesis, characterization, and potential applications of this and related pyrimidine derivatives. Further experimental validation is necessary to confirm the predicted spectroscopic data. The exploration of its biological activities, guided by the known pharmacology of the pyrimidine scaffold, may unveil novel therapeutic opportunities.

References

Potential Biological Activity of 2-Ethyl-4,6-dihydroxypyrimidine: A Technical Guide for Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide explores the potential biological activity of 2-Ethyl-4,6-dihydroxypyrimidine. While direct experimental data on the biological functions of this specific molecule is limited in current scientific literature, this document provides a comprehensive overview of the known activities of structurally related pyrimidine derivatives. By extrapolating from this existing knowledge, we propose potential therapeutic applications, outline detailed experimental protocols for future investigation, and visualize hypothetical mechanisms and workflows. This guide serves as a foundational resource to stimulate and direct future research into the pharmacological potential of this compound.

Introduction

Pyrimidine and its derivatives are of significant interest in pharmaceutical research due to their diverse and potent biological activities. They are integral components of nucleic acids and have been successfully developed into a wide range of therapeutic agents, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer drugs.[1][2][3] The 4,6-dihydroxypyrimidine core, in particular, is a versatile synthetic intermediate for various pharmaceuticals and agrochemicals.[4][5][6][7]

This guide focuses on the 2-Ethyl derivative of 4,6-dihydroxypyrimidine. Although direct studies on its biological activity are scarce, the presence of the ethyl group at the 2-position can influence its physicochemical properties, such as lipophilicity and steric hindrance, potentially modulating its interaction with biological targets. One study on 5-substituted 2-amino-4,6-dihydroxypyrimidines found that the 5-ethyl analog did not inhibit immune-activated nitric oxide production, suggesting that substitutions play a critical role in determining biological effects.[8]

Potential Biological Activities Based on Structural Analogs

Based on the extensive research into pyrimidine derivatives, several potential areas of biological activity for this compound can be hypothesized.

Anticancer Activity

The pyrimidine nucleus is a key structural motif in many anticancer drugs.[9] Derivatives of the closely related pyrido[2,3-d]pyrimidine have been investigated as anticancer agents, showing activities such as inhibition of tyrosine kinases and induction of apoptosis.[1][10] For instance, certain derivatives have demonstrated potent inhibitory effects on cancer cell lines by targeting enzymes like epidermal growth factor receptor (EGFR).[11]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate) | IC50 | 115.38 nM | [1] |

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | IC50 | 726.25 nM | [1] |

| Thieno[2,3-d]pyrimidine derivative | HCT-116 (Colon) | GI50 | 0.24 - 1.26 µM | [9] |

Antimicrobial and Antifungal Activity

Numerous pyrimidine derivatives have demonstrated significant antimicrobial and antifungal properties.[12][13][14] These compounds often act by interfering with essential cellular processes in microorganisms. The broad-spectrum fungicide azoxystrobin, for example, contains a pyrimidine core and is synthesized from 4,6-dihydroxypyrimidine.[7]

Anti-inflammatory Activity

Certain pyrimidine derivatives have shown promise as anti-inflammatory agents.[15] One of the mechanisms for this activity is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. While 2-amino-5-ethyl-4,6-dihydroxypyrimidine was found to be inactive in this regard, other derivatives have shown potent inhibition.[8]

Proposed Experimental Investigation of this compound

To elucidate the biological potential of this compound, a systematic experimental approach is proposed.

In Vitro Cytotoxicity Screening

A primary assessment of anticancer potential can be achieved through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3, HCT-116) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assays

Given that many pyrimidine derivatives act as kinase inhibitors, it would be prudent to screen this compound against a panel of cancer-related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

-

Reagents: Obtain recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Determine the kinase activity as a percentage of the control and calculate the IC50 value for the compound.

Antimicrobial Susceptibility Testing

To assess the potential antimicrobial properties, standard broth microdilution or disk diffusion assays can be employed.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways for Investigation

Should this compound demonstrate anticancer activity, further investigation into its mechanism of action would be warranted. Based on the activities of related compounds, the following signaling pathways are of particular interest.

EGFR Signaling Pathway

As a common target for pyrimidine derivatives, inhibition of the EGFR signaling pathway is a plausible mechanism.

Apoptosis Induction Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the extensive body of research on related pyrimidine derivatives suggests its potential as a pharmacologically active compound. The ethyl substitution at the 2-position may confer unique properties that warrant a thorough investigation. The proposed experimental workflows provide a clear path for future research to explore its potential anticancer, antimicrobial, and anti-inflammatory activities. Elucidation of its biological profile could uncover a novel therapeutic agent and further expand the already rich pharmacology of the pyrimidine family. Future studies should focus on a systematic in vitro screening followed by in vivo efficacy and toxicity studies for any promising activities identified.

References

- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 2. wjarr.com [wjarr.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. innospk.com [innospk.com]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. mdpi.com [mdpi.com]

- 11. jrasb.com [jrasb.com]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 15. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-4,6-dihydroxypyrimidine: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of synthetic drugs. Among the diverse range of pyrimidine-based scaffolds, 2-substituted-4,6-dihydroxypyrimidines represent a particularly valuable class of building blocks for the synthesis of novel therapeutic agents. This technical guide focuses on 2-Ethyl-4,6-dihydroxypyrimidine, a versatile intermediate whose structural features offer a unique starting point for the development of targeted therapies. This document provides a comprehensive overview of its synthesis, chemical properties, and its burgeoning role as a key building block in medicinal chemistry, with a focus on anticancer and antiviral applications.

Physicochemical Properties

This compound, with the chemical formula C₆H₈N₂O₂, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below. The presence of hydroxyl groups allows for tautomerism, where it can exist in equilibrium with its keto forms (2-ethyl-pyrimidin-4,6-dione and 6-hydroxy-2-ethyl-pyrimidin-4(3H)-one). This tautomerism plays a crucial role in its reactivity.

| Property | Value | Reference |

| CAS Number | 3709-98-6 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | 2-ethyl-1H-pyrimidine-4,6-dione | [1] |

| Synonyms | 2-Ethyl-4,6-pyrimidinediol, 2-ethyl-4,6-pyrimidinedione |

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of an ethylamidine derivative with a malonic acid ester in the presence of a base. This is a well-established method for the formation of the pyrimidine ring.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of analogous 2-substituted-4,6-dihydroxypyrimidines.

Materials:

-

Ethylamidine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of ethylamidine hydrochloride in absolute ethanol dropwise with stirring.

-

Addition of Diethyl Malonate: Following the addition of the amidine, add diethyl malonate to the reaction mixture, also dropwise, while maintaining the temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. The desired product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The hydroxyl groups at the 4 and 6 positions are readily converted to other functional groups, most commonly chloro groups, which can then be displaced by various nucleophiles to generate diverse libraries of compounds.

As a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine ring is a common feature in many approved kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bonding interactions in the kinase hinge region. The 2-ethyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, while the 4 and 6 positions can be functionalized to achieve potency and selectivity.

Workflow for Developing Kinase Inhibitors:

Quantitative Data for Representative Pyrimidine-Based Kinase Inhibitors:

While specific data for derivatives of this compound are not widely published, the following table presents data for structurally related pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |

| 2,4-Disubstituted Pyrimidines | EGFR | 10 - 100 | A549 (Lung) | 0.5 - 5 | |

| Pyrimido[4,5-d]pyrimidines | VEGFR2 | 5 - 50 | HUVEC | 0.1 - 1 | |

| 2-Anilino-4-aryl-pyrimidines | CDK2 | 20 - 200 | MCF-7 (Breast) | 1 - 10 |

As a Precursor for Antiviral Agents

Pyrimidine derivatives have a long history as antiviral agents, with many acting as nucleoside analogs that inhibit viral polymerases. Non-nucleoside pyrimidine derivatives have also shown potent antiviral activity against a range of viruses, including HIV, hepatitis B and C, and herpesviruses. The this compound core can be elaborated to generate compounds that interfere with various stages of the viral life cycle.

Signaling Pathway Inhibition by a Hypothetical Antiviral Derivative:

The diagram below illustrates a hypothetical mechanism where a derivative of this compound inhibits a viral replication pathway.

Quantitative Data for Representative Pyrimidine-Based Antiviral Agents:

| Compound Class | Virus | EC₅₀ (µM) | Assay Type | CC₅₀ (µM) | Reference |

| Dihydropyrimidinones (DHPMs) | Influenza A | 1 - 10 | CPE Reduction | >100 | |

| 2-Amino-pyrimidines | HIV-1 | 0.1 - 1 | Reverse Transcriptase Assay | >50 | |

| 4,6-Disubstituted Pyrimidines | HCV | 0.5 - 5 | Replicon Assay | >25 |

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of its dihydroxy-pyrimidine core allow for the generation of diverse compound libraries for screening against a wide range of biological targets. While the full potential of this specific scaffold is still being explored, the proven success of other pyrimidine derivatives as kinase inhibitors and antiviral agents provides a strong rationale for its further investigation in drug discovery programs. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the therapeutic promise of this and related pyrimidine building blocks.

References

An In-depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4,6-dihydroxypyrimidine, a heterocyclic compound belonging to the dihydroxypyrimidine class of molecules. While specific historical details of its discovery are not extensively documented in readily available literature, its structural similarity to other 2-substituted dihydroxypyrimidines allows for a thorough understanding of its synthesis, chemical properties, and potential biological activities. This document outlines a proposed synthetic pathway, summarizes key physicochemical properties, and explores the potential therapeutic applications of this compound based on the known biological activities of the broader dihydropyrimidine family, which include anticancer, antimicrobial, and antiviral properties.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases in DNA and RNA. The dihydroxypyrimidine moiety, in particular, is a key pharmacophore in a variety of therapeutic agents. The substitution at the 2-position of the pyrimidine ring significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on the 2-ethyl substituted variant, this compound, providing a detailed technical resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| IUPAC Name | 2-ethyl-1,5-dihydropyrimidine-4,6-dione | PubChem[1] |

| CAS Number | 3709-98-6 | PubChem[1] |

| Tautomeric Forms | Exists in keto-enol tautomeric forms, including 2-ethyl-6-hydroxypyrimidin-4(3H)-one and 2-ethyl-4-hydroxypyrimidin-6(1H)-one. | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO (predicted) |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of the Imidate or Amidine: The required precursor, ethyl propionimidate hydrochloride (a Pinner salt), can be synthesized from propionitrile and ethanol via the Pinner reaction.[2][3][4][5][6] Alternatively, propionamidine can be used.

-

Cyclocondensation Reaction: The imidate or amidine is then condensed with diethyl malonate in the presence of a strong base, such as sodium ethoxide, to form the dihydroxypyrimidine ring.

Detailed Experimental Protocols

The following are proposed experimental protocols based on established procedures for similar compounds.

Key Experiment 1: Synthesis of Ethyl Propionimidate Hydrochloride (Pinner Salt)

-

Materials: Propionitrile, anhydrous ethanol, dry hydrogen chloride gas.

-

Procedure:

-

A solution of propionitrile in anhydrous ethanol is cooled to 0°C in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.

-

Dry hydrogen chloride gas is bubbled through the solution with constant stirring while maintaining the temperature at 0°C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The precipitated ethyl propionimidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Key Experiment 2: Synthesis of this compound

-

Materials: Ethyl propionimidate hydrochloride, diethyl malonate, sodium ethoxide, absolute ethanol.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added to the sodium ethoxide solution at room temperature.

-

Ethyl propionimidate hydrochloride is then added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained for several hours, with the progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Potential Biological Activity and Therapeutic Applications

Direct biological screening data for this compound is limited in the public domain. However, the broader class of dihydropyrimidine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

Inferred Biological Activities

Based on structure-activity relationships of related compounds, this compound is predicted to exhibit one or more of the following activities:

-

Anticancer Activity: Many dihydropyrimidine derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of kinases and interference with microtubule dynamics.

-

Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial agents. This compound could potentially exhibit antibacterial and antifungal properties.

-

Antiviral Activity: Several pyrimidine analogues are established antiviral drugs. This compound could be a candidate for screening against various viral targets.

-

Central Nervous System (CNS) Activity: A complex derivative containing a 6-ethyl-4-oxo-pyrimidine moiety has been shown to have a restorative effect on brain cells in a model of chronic traumatic encephalopathy, suggesting a potential for neurological applications.[7][8]

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethyl-4,6-dihydroxypyrimidine derivatives and analogs

An In-Depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine Derivatives and Analogs for Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a wide array of therapeutic agents.[1][2] Derivatives of pyrimidine are known to possess a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This technical guide focuses on the this compound core and its analogs, providing a comprehensive resource for researchers engaged in drug discovery and development. We will delve into the synthesis, biological activities, mechanisms of action, and key experimental protocols associated with this promising class of compounds.

The most prevalent and efficient method for constructing the 2-substituted-4,6-dihydroxypyrimidine ring system is through the cyclocondensation of an appropriate amidine-containing compound with a malonic acid ester or its derivative.[5] For the synthesis of the 2-ethyl variant, O-ethylisourea is the key precursor, which reacts with a dialkyl malonate in the presence of a base.

This process allows for the creation of the core pyrimidine structure in good yields and high purity.[5] The general workflow involves the formation of the O-ethylisourea salt, followed by condensation with the malonic ester and subsequent acidification if the free pyrimidine is desired.

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol, adapted from patent literature for the closely related 2-ethoxy analog, illustrates the key steps applicable to the synthesis of this compound by substituting O-ethylisourea.[5]

Materials:

-

O-ethylisourea hydrochloride (or O-ethylisourea formed in situ)

-

Dimethyl malonate or Diethyl malonate

-

Sodium methoxide or Sodium ethoxide (as a solution in the corresponding alcohol)

-

Methanol or Ethanol (as solvent)

-

Mineral acid (e.g., HCl) for acidification

Procedure:

-

Preparation of O-Ethylisourea Salt (if not pre-formed): Dry hydrogen chloride gas (0.26 mol) is passed into absolute ethanol (75 g) at 15-20°C. Cyanamide (0.25 mol) is then added, and the mixture is stirred to form the O-ethylisourea hydrochloride solution.[5]

-

Cyclocondensation: The O-ethylisourea salt solution is reacted with a dialkyl malonate (e.g., dimethyl malonate) in the presence of a methoxide base (e.g., sodium methoxide in methanol).[6] The reaction is typically conducted at a temperature between 0°C and 30°C.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation of Alkali Salt: Upon completion, the reaction mixture contains the alkali salt of the pyrimidine derivative. This can be isolated by filtration or evaporation of the solvent.

-

Acidification (Optional): To obtain the free 2-ethoxy-4,6-dihydroxypyrimidine, the isolated salt is dissolved in water and acidified with a mineral acid or carboxylic acid, causing the product to precipitate.[5]

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activities and Therapeutic Potential

While data on the specific 2-ethyl derivative is limited, its analogs have demonstrated significant potential across several therapeutic areas. The primary activities reported are urease inhibition, kinase inhibition for anticancer effects, and STAT6 inhibition for inflammatory and allergic conditions.

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in gastritis and peptic ulcers.[7][8] Dihydropyrimidine derivatives have emerged as potent urease inhibitors.[7][8]

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Dihydropyrimidine-2-thione Derivatives | Jack Bean Urease | 34.7 - 42.9 µM | [8] |

| Hydrazine Dihydropyrimidine Derivatives | Jack Bean Urease | 15.0 - 26.0 µM | [8] |

| Pyrano[2,3-d]-pyrimidine dione Derivative | Jack Bean Urease | 19.45 µM | [9] |

| Dihydropyrimidine-hydroxamic acid hybrids | H. pylori Urease | Good to Excellent | [7] |

Kinase Inhibition (Anticancer Activity)

The inhibition of protein kinases is a proven strategy in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of cell proliferation, survival, and angiogenesis in tumors.[10][11] Certain dihydropyrimidine derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[10]

| Compound ID/Class | Target(s) | Activity (IC₅₀) | Reference |

| Dihydropyrimidine Derivative 15 | EGFR | 84 nM | [10] |

| VEGFR-2 | 3.5 nM | [10] | |

| Dihydropyrimidine Derivative 12 | EGFR | Not specified | [10] |

| VEGFR-2 | 4.20 nM | [10] | |

| 1,6-Dihydropyrimidin-2-thiol 3e | VEGFR-2 | 198.7 nM | [12] |

| Thienopyrimidine Derivative 5f | EGFR | 1.18-fold > Erlotinib | [11] |

| VEGFR-2 | 1.23 µM | [11] |

STAT6 Inhibition (Anti-inflammatory/Allergy)

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukins IL-4 and IL-13.[13][14] These cytokines are central to the Th2 immune response, which drives allergic conditions like asthma and atopic dermatitis.[15] Inhibiting STAT6 is therefore a promising therapeutic strategy for these diseases.[13][15]

| Compound ID/Class | Target | Activity (IC₅₀) | Reference |

| AS1517499 (Pyrimidine-5-carboxamide) | STAT6 | 21 nM | [15] |

| IL-4 induced Th2 differentiation | 2.3 nM | [15] | |

| AS1810722 (7H-pyrrolo[2,3-d]pyrimidine) | STAT6 | Potent Inhibition | [16] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound analogs are achieved by modulating specific biological pathways.

Mechanism of Urease Inhibition

Urease inhibitors typically function by interacting with the nickel ions in the enzyme's active site, preventing the binding and hydrolysis of urea.[8] The sulfur atom and hydrazine moieties in dihydropyrimidine thiones and hydrazine derivatives are considered key pharmacophores that chelate the Ni²⁺ ions.[7][8]

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. wjarr.com [wjarr.com]

- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

- 6. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Predicted ADMET Properties of 2-Ethyl-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 2-Ethyl-4,6-dihydroxypyrimidine. The information presented herein is generated from computational models and established scientific principles, offering a valuable preliminary assessment for drug discovery and development endeavors. It is important to note that these are in silico predictions and require experimental validation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its ADMET profile. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H8N2O2 | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 61.7 Ų | PubChem[1] |

| pKa (Predicted) | 5.70 ± 0.10 | ChemicalBook[2] |

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of this compound. These predictions are based on its physicochemical characteristics and established structure-activity relationships derived from various computational models.[3][4][5][]

Absorption

The process by which a drug enters the bloodstream. Key parameters influencing absorption include solubility, permeability, and intestinal absorption.

| Parameter | Predicted Value/Classification | Rationale/Implication |

| Aqueous Solubility | High | The low molecular weight and presence of polar functional groups (hydroxyl and nitrogen atoms) suggest good solubility in water. |

| Intestinal Absorption | High | Compounds with a low molecular weight and a sufficient number of hydrogen bond donors/acceptors are often well-absorbed. |

| Caco-2 Permeability | Low to Moderate | While small, the polar nature of the molecule might limit passive diffusion across the intestinal cell membrane. Caco-2 cell assays are the "gold standard" for in vitro prediction of drug permeability.[7] |

| P-glycoprotein (P-gp) Substrate | Unlikely | It is not predicted to be a substrate for P-gp, a major efflux transporter that can limit drug absorption. |

Distribution

The reversible transfer of a drug from the bloodstream into the various tissues of the body.

| Parameter | Predicted Value/Classification | Rationale/Implication |

| Volume of Distribution (Vd) | Low to Moderate | Hydrophilic compounds tend to have a lower volume of distribution, primarily remaining in the extracellular fluid. |

| Plasma Protein Binding (PPB) | Low | The compound's polarity suggests it is less likely to bind extensively to plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Penetration | Low | The high polarity and low LogP value indicate that the compound is unlikely to cross the blood-brain barrier effectively. |

Metabolism

The chemical modification of a drug by the body, primarily by enzymes in the liver.

| Parameter | Predicted Value/Classification | Rationale/Implication |

| Cytochrome P450 (CYP) Inhibition | Unlikely to be a potent inhibitor | The structure does not contain common motifs known to cause significant CYP450 inhibition. |

| CYP Substrate | Likely substrate for Phase II enzymes | The hydroxyl groups are susceptible to conjugation reactions (e.g., glucuronidation) mediated by Phase II metabolic enzymes. |

| Metabolic Stability | Moderate | The pyrimidine ring is generally stable, but the ethyl group could be a site for oxidation by CYP enzymes. |

Excretion

The removal of a drug and its metabolites from the body.

| Parameter | Predicted Value/Classification | Rationale/Implication |

| Primary Route of Excretion | Renal | Due to its high water solubility and low plasma protein binding, the compound is expected to be efficiently cleared by the kidneys. |

| Clearance (CL) | High | Expected to be rapidly cleared from the body via renal excretion. |

Toxicity

The potential of a drug to cause adverse effects.

| Parameter | Predicted Value/Classification | Rationale/Implication |

| hERG Inhibition | Low Risk | The molecular structure does not suggest a high potential for blocking the hERG potassium channel, which is associated with cardiotoxicity. |

| Hepatotoxicity | Low Risk | No structural alerts for liver toxicity are immediately apparent. |

| Mutagenicity (Ames Test) | Low Risk | The structure does not contain functionalities commonly associated with mutagenicity. |

| Carcinogenicity | Low Risk | No structural features are indicative of carcinogenic potential. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that would be conducted to validate the predicted ADMET properties.

Aqueous Solubility Assay

-

Principle: To determine the maximum concentration of the compound that can dissolve in an aqueous buffer at a specific pH.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Shake the solution at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Caco-2 Permeability Assay

-

Principle: To assess the rate of transport of the compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

-

Methodology:

-

Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Add the test compound to the apical (AP) side of the monolayer (representing the intestinal lumen).

-

At various time points, collect samples from the basolateral (BL) side (representing the bloodstream).

-

To assess efflux, add the compound to the BL side and sample from the AP side.

-

Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP).

-

Metabolic Stability Assay in Liver Microsomes

-

Principle: To evaluate the rate of metabolism of the compound by cytochrome P450 enzymes present in liver microsomes.

-

Methodology:

-

Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

hERG Inhibition Assay (Patch Clamp)

-

Principle: To measure the effect of the compound on the potassium current flowing through the hERG channel expressed in a suitable cell line.

-

Methodology:

-

Use whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).

-

Apply a specific voltage clamp protocol to elicit hERG currents.

-

Perfuse the cells with increasing concentrations of the test compound.

-

Measure the inhibition of the hERG tail current at each concentration.

-

Determine the IC50 value (the concentration at which 50% of the current is inhibited).

-

Visualizations

General ADMET Workflow